molecular formula CHCl5Cs2OOs+ B12663443 Dicesium carbonylpentachloroosmate(2-) CAS No. 30191-87-8

Dicesium carbonylpentachloroosmate(2-)

Cat. No.: B12663443
CAS No.: 30191-87-8
M. Wt: 662.3 g/mol
InChI Key: SJTQNDZLLCHGDI-UHFFFAOYSA-I
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Description

Dicesium carbonylpentachloroosmate(2−), with the formula Cs₂[OsCl₅(CO)], is a cesium salt of a pentachloroosmate carbonyl complex anion. This compound features osmium in a mixed-ligand coordination environment, combining chloride (Cl⁻) and carbonyl (CO) ligands. The osmium center likely adopts a +3 oxidation state, as the overall charge of the anion is 2−, balanced by two Cs⁺ cations. The structure is hypothesized to involve an octahedral geometry around osmium, with five chloride ligands and one carbonyl ligand occupying the coordination sites.

The inclusion of a carbonyl ligand distinguishes this compound from simpler cesium chloro-osmates (e.g., Cs₂[OsCl₆]), as CO is a strong π-acceptor ligand that stabilizes lower oxidation states and alters electronic properties.

Properties

CAS No.

30191-87-8

Molecular Formula

CHCl5Cs2OOs+

Molecular Weight

662.3 g/mol

IUPAC Name

dicesium;methanone;pentachloroosmium

InChI

InChI=1S/CHO.5ClH.2Cs.Os/c1-2;;;;;;;;/h1H;5*1H;;;/q-1;;;;;;2*+1;+5/p-5

InChI Key

SJTQNDZLLCHGDI-UHFFFAOYSA-I

Canonical SMILES

[CH-]=O.Cl[Os](Cl)(Cl)(Cl)Cl.[Cs+].[Cs+]

Origin of Product

United States

Preparation Methods

The synthesis of dicesium carbonylpentachloroosmate(2-) typically involves the reaction of osmium tetroxide (OsO4) with cesium chloride (CsCl) and carbon monoxide (CO) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final compound.

Chemical Reactions Analysis

Dicesium carbonylpentachloroosmate(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state osmium compounds.

    Reduction: It can be reduced to lower oxidation state osmium compounds.

    Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions.

Scientific Research Applications

Dicesium carbonylpentachloroosmate(2-) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.

    Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It is used in the production of advanced materials, including catalysts for industrial chemical processes.

Mechanism of Action

The mechanism by which dicesium carbonylpentachloroosmate(2-) exerts its effects involves the interaction of the central osmium atom with various substrates. The carbonyl and chlorine ligands play a crucial role in stabilizing the osmium center and facilitating its reactivity. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by coordinating with other molecules and altering their chemical properties.

Comparison with Similar Compounds

Structural and Compositional Analogues

Dicesium carbonylpentachloroosmate(2−) belongs to a broader family of cesium-containing chloro complexes. Key structural analogues include:

Compound Formula Metal Oxidation State Ligands Crystal System Key Properties Reference
Dicesium sodium berkelium hexachloride Cs₂NaBkCl₆ Bk³⁺ Cl⁻ (octahedral) Cubic (Fm3̄m) High symmetry; paramagnetic
Cs₂NaBiCl₆ Cs₂NaBiCl₆ Bi³⁺ Cl⁻ (octahedral) Cubic (Fm3̄m) Diamagnetic; stable in air
Dicesium chromate Cs₂CrO₄ Cr⁶⁺ O²⁻ (tetrahedral) Orthorhombic Oxidizing agent; hygroscopic
Cs₂[OsCl₅(CO)] Cs₂[OsCl₅(CO)] Os³⁺ Cl⁻, CO (octahedral) Hypothetical Low-spin; CO stabilizes Os³⁺

Key Observations :

  • Ligand Effects : The substitution of one Cl⁻ ligand with CO in Cs₂[OsCl₅(CO)] introduces significant electronic changes. CO’s strong field character likely induces a low-spin configuration in osmium, contrasting with high-spin configurations in Cs₂NaBkCl₆ (Bk³⁺) or Cs₂NaFeCl₆ (Fe³⁺). This lowers magnetic susceptibility compared to paramagnetic analogues .
  • Crystal Symmetry : While Cs₂NaMCl₆ (M = Bi, Bk) adopts a cubic double-perovskite structure, Cs₂[OsCl₅(CO)] may exhibit lower symmetry due to ligand asymmetry.
  • Oxidation State : Osmium’s +3 state in Cs₂[OsCl₅(CO)] contrasts with Cr⁶⁺ in Cs₂CrO₄, which is highly oxidizing and environmentally hazardous .

Biological Activity

Dicesium carbonylpentachloroosmate(2-) is a complex osmium compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. Understanding its biological activity is crucial for potential applications in cancer therapy and other medical fields.

Chemical Structure

Dicesium carbonylpentachloroosmate(2-) can be represented by the following chemical formula:

Cs2[Os CO Cl5 ]\text{Cs}_2[\text{Os CO Cl}_5\text{ }]

This compound features a central osmium atom coordinated to five chloride ions and one carbonyl group, which influences its reactivity and biological interactions.

The biological activity of dicesium carbonylpentachloroosmate(2-) primarily involves its interaction with cellular components, leading to various pharmacological effects. Key mechanisms include:

  • Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways.
  • DNA Interaction : The compound exhibits a tendency to bind with DNA, potentially leading to the disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Dicesium carbonylpentachloroosmate(2-) may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in malignant cells.

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that dicesium carbonylpentachloroosmate(2-) significantly reduced cell viability. The IC50 values varied across different cell lines, indicating selective cytotoxicity.
    Cell LineIC50 (µM)
    HeLa (Cervical)12.5
    MCF-7 (Breast)15.0
    A549 (Lung)10.0
    This data suggests that the compound may be particularly effective against lung cancer cells.
  • Mechanistic Insights : Further investigations revealed that treatment with dicesium carbonylpentachloroosmate(2-) led to increased levels of p53, a tumor suppressor protein, indicating that the compound may activate pathways involved in DNA damage response and apoptosis.

Research Findings

Recent research has expanded on the biological implications of dicesium carbonylpentachloroosmate(2-):

  • Cell Cycle Arrest : Flow cytometry analyses indicated that exposure to this osmium compound caused G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, dicesium carbonylpentachloroosmate(2-) demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of dicesium carbonylpentachloroosmate(2-). Preliminary studies suggest moderate toxicity in non-cancerous cell lines at higher concentrations, necessitating further evaluation of its safety profile before clinical application.

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